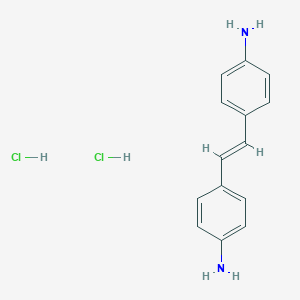

4,4'-Diaminostilbene dihydrochloride

Description

Fundamental Significance of Stilbene (B7821643) Frameworks in Organic and Materials Chemistry

The stilbene framework is a ubiquitous molecular structure found in a wide array of natural and synthetic compounds. uib.no These compounds, known as stilbenoids, are secondary metabolites produced by various plants and play a role in their defense mechanisms. rsc.org In the realm of organic and materials chemistry, the significance of the stilbene scaffold is multifaceted.

Stilbene derivatives are integral components in the development of dyes, fluorescent whitening agents, and scintillators. researchgate.net Their unique photophysical properties, including fluorescence and photochromism, make them valuable in the creation of optical and measuring instruments, such as dye lasers and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability of stilbenes to undergo reversible trans-cis isomerization upon exposure to light has been harnessed in the development of smart materials and photoswitches. nih.govresearchgate.net

Furthermore, the stilbene core serves as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. nih.govhilarispublisher.com The versatility of the stilbene framework allows for a wide range of chemical modifications, enabling the synthesis of compounds with tailored properties for various applications. nih.gov

Evolution of Research Perspectives on Diaminostilbene Derivatives

Historically, research on stilbene derivatives has been extensive, with the first description of the stilbene molecule dating back to 1829. nih.gov The initial focus was on understanding their natural occurrence and fundamental chemical properties. Over time, the discovery of the diverse biological activities of stilbenoids, such as resveratrol (B1683913), spurred significant interest in their potential therapeutic applications. hilarispublisher.comnih.gov

The research landscape for diaminostilbene derivatives, a specific class of stilbenes, has also evolved considerably. Early investigations likely centered on their synthesis and basic characterization. For instance, 4,4'-Diaminostilbene-2,2'-disulfonic acid has been studied as a model compound for fluorescent whitening agents, with research focusing on its degradation pathways. researchgate.net

More recently, the unique electronic properties conferred by the amino groups have led to the exploration of diaminostilbene derivatives in the field of materials science. These compounds have been utilized as building blocks for metal-organic frameworks (MOFs), which have applications in selective dye adsorption and chemical sensing. researchgate.net The amino groups can be protonated, altering the electronic nature of the molecule and influencing its properties. researchgate.net This has opened up avenues for creating materials with tunable characteristics. The development of synthetic methodologies, such as the oxidative Heck cross-coupling, has facilitated the creation of a library of substituted trans-stilbenes, including those with amino functionalities. uib.no

Rationale and Scope for Comprehensive Academic Inquiry

The growing body of research on stilbene and its derivatives underscores the need for a comprehensive academic inquiry into specific compounds like 4,4'-Diaminostilbene (B1237157) dihydrochloride (B599025). The rationale for such an investigation is rooted in the potential for this compound to serve as a valuable building block in both medicinal chemistry and materials science.

A thorough examination of 4,4'-Diaminostilbene dihydrochloride would involve a detailed study of its chemical and physical properties. This includes its molecular weight of 283.20 g/mol and its physical form as a powder. sigmaaldrich.com Understanding its reactivity and stability is crucial for its application in synthesis.

The scope of a comprehensive inquiry would also extend to its potential applications. Given the properties of other diaminostilbene derivatives, it is plausible that this compound could be a precursor for novel dyes, polymers, or functional materials. cymitquimica.com Its structure suggests potential for use in the synthesis of polyamides or as a ligand for the construction of coordination polymers. Further research could explore its photophysical properties and potential for applications in optoelectronics. A detailed investigation into its synthesis and purification would also be essential for enabling its wider use in research and development.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆Cl₂N₂ scbt.com |

| Molecular Weight | 283.20 g/mol sigmaaldrich.com |

| CAS Number | 54760-75-7 sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | >300 °C sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(E)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDAFTKIEDDTPV-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873540 | |

| Record name | trans-4,4'-Diaminostilbene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54760-75-7, 66635-40-3 | |

| Record name | 4,4'-Diaminostilbene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054760757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4,4'-Diaminostilbene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-vinylenedianilinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Diaminostilbene Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2VA60NL48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Mechanistic Insights for 4,4 Diaminostilbene Dihydrochloride and Its Analogs

Pathways to Stilbene (B7821643) Core Formation

The construction of the stilbene core is a critical step, typically achieved by forming the central ethylene (B1197577) bridge between two substituted benzene (B151609) rings. This is commonly accomplished through the dimerization of toluene (B28343) derivatives.

A primary industrial route to the stilbene core of diaminostilbene derivatives involves the oxidative coupling of p-nitrotoluene precursors. In the synthesis of the widely used analog, 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), the starting material is 4-nitrotoluene-2-sulfonic acid. prepchem.com This process involves the reaction of two molecules of the nitrotoluene derivative in an alkaline aqueous solution with an oxidizing agent, such as atmospheric oxygen or hypochlorite, to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). prepchem.comgoogle.com

The reaction is typically carried out in the presence of a strong base, like sodium hydroxide (B78521), which facilitates the deprotonation of the methyl group, forming a carbanion. This nucleophilic species then attacks another molecule of the nitrotoluene derivative, leading to the formation of a bibenzyl intermediate (4,4′-dinitrobibenzyl-2,2′-disulfonic acid). researchgate.net Subsequent oxidation of this intermediate yields the desired stilbene double bond. researchgate.net The mechanism is understood to proceed via radical intermediates, particularly when using oxidants like permanganate. researchgate.net The yield of this oxidative condensation can be significantly influenced by the reaction medium; using a mixture of water and an organic solvent such as glycol dimethyl ether or diglyme (B29089) can lead to yields exceeding 90%. google.com

| Solvent System | Reaction Time (hours) | Yield of DNS Disodium (B8443419) Salt (%) |

|---|---|---|

| Water/Glycol Dimethyl Ether | Not Specified | 90.4 |

| Water/Diglyme | 6 | 90.0 |

Once the dinitrostilbene (B14013056) intermediate is formed, the next crucial step is the reduction of the two nitro groups to form the corresponding diamine. Several methodologies are employed for this transformation.

The Béchamp reduction , a classic method for converting aromatic nitro compounds to amines, uses iron metal in an acidic aqueous solution. google.comdrugfuture.comwikipedia.org This process was historically used for the production of 4,4'-diaminostilbene-2,2'-disulphonic acid from its dinitro precursor. google.com While effective, the Béchamp reduction generates large amounts of iron oxide sludge, presenting environmental and economic challenges related to waste disposal. google.comresearchgate.net

Catalytic hydrogenation offers a greener and more efficient alternative. google.comlookchem.com In this method, the dinitrostilbene derivative is reduced with hydrogen gas in the presence of a metal catalyst. google.com Common catalysts include:

Raney Nickel: This catalyst is effective but can sometimes lead to the reduction of the olefinic double bond in the stilbene core, forming 4,4'-diaminodibenzyl-2,2'-disulfonic acid as a byproduct. researchgate.netlookchem.com

Palladium on Carbon (Pd/C): Pd/C offers better selectivity for the nitro groups over the double bond, but may require the use of additives to achieve optimal performance. lookchem.comgoogleapis.com

Cobalt Catalysts: Raney cobalt has been shown to be a particularly effective catalyst, providing high yields (over 95%) and high purity of the desired diaminostilbene product. google.com

These catalytic methods are generally preferred in modern industrial synthesis due to higher efficiency and reduced waste generation compared to stoichiometric reductants like iron. researchgate.net

The efficiency and selectivity of the reduction step are highly dependent on the reaction conditions and the choice of catalyst. Key parameters that require optimization include temperature, pressure, pH, and catalyst loading.

For catalytic hydrogenation, the pH of the reaction medium is critical. For the reduction of dinitrostilbene disodium sulfonate, a pH range of 5.6 to 7.0 is preferred. googleapis.com At a pH above 7.0, the reaction can be unsatisfactory due to the accumulation of partially reduced intermediates like azo and azoxy derivatives, which impart color to the product and can deactivate the catalyst. googleapis.com Below a pH of 5.5, the resulting diaminostilbene disulfonic acid becomes insoluble, complicating its separation from the catalyst. googleapis.com

Temperature and hydrogen pressure also play significant roles. A patented process using a cobalt catalyst specifies an optimal temperature range of 70°C to 180°C (preferably 120°C-150°C) and a hydrogen pressure of 5 to 150 bars (preferably 50-100 bars). google.com Under these conditions, the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid to the diamino acid can be achieved in high yield and purity. google.com

The choice of catalyst is paramount for selectivity. While Raney Ni can reduce both the nitro groups and the C=C double bond, cobalt catalysts demonstrate excellent chemoselectivity, preferentially reducing the nitro groups while leaving the stilbene core intact. google.comlookchem.com Similarly, gold nanoparticles supported on metal oxides have been shown to provide excellent selectivity (over 99%) for the reduction of the nitro groups in 4,4′-dinitrostilbene-2,2′-disulfonic acid, avoiding reduction of the olefinic group. lookchem.com

| Catalyst | Typical Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|

| Iron (Béchamp) | Aqueous Acid | Generates iron sludge; environmental concerns. | google.comresearchgate.net |

| Raney Nickel | H2 gas | Can over-reduce, hydrogenating the C=C double bond. | researchgate.netlookchem.com |

| Palladium on Carbon (Pd/C) | H2 gas | Good selectivity for nitro groups; may require additives. | lookchem.com |

| Cobalt (e.g., Raney Co) | 70-180°C, 5-150 bar H2, pH 6.0-8.5 | High yield (>95%) and high purity; excellent selectivity. | google.com |

| Supported Gold Nanoparticles | H2 source (e.g., HCOONa) | Excellent selectivity (>99%) for nitro groups. | lookchem.com |

Functionalization and Derivatization Approaches

The 4,4'-diaminostilbene (B1237157) core serves as a versatile platform for further chemical modification. Functionalization is key to producing derivatives with specific properties, such as those used in fluorescent whitening agents and dyes. researchgate.net

Sulfonated derivatives, particularly 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid), are commercially significant intermediates. prepchem.comlookchem.com Their synthesis begins with the sulfonation of p-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. prepchem.com This sulfonated precursor then undergoes the oxidative coupling and catalytic reduction steps as previously described. prepchem.com

An alternative laboratory synthesis involves refluxing a mixture of p-nitrotoluene ortho sulfonic acid with potassium hydroxide and hydrazine (B178648) hydrate (B1144303) in diethylene glycol. chemicalbook.comchemicalbook.com This one-pot reaction combines the coupling and reduction steps. After refluxing, the mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the pure 4,4'-diamino-2,2'-stilbenedisulfonic acid product. chemicalbook.com

The amino groups of the diaminostilbene core provide handles for introducing a variety of other functional groups. Azide (B81097) moieties can be introduced into aromatic systems through reactions like the diazotization of an amino group followed by treatment with an azide source, or via nucleophilic aromatic substitution if a suitable leaving group is present on the ring. nih.gov While direct azidation of 4,4'-diaminostilbene is not commonly detailed, the general principles of amine-to-azide conversion are well-established. researchgate.net

A more common strategy for creating reactive derivatives involves reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.net This reaction produces 4,4′-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2′-disulphonic acid. The remaining chlorine atoms on the triazine rings are highly reactive and can be sequentially displaced by various nucleophiles, such as amines, alcohols, or thiols. This step-wise condensation allows for the construction of complex, symmetrically or asymmetrically substituted stilbene derivatives, which are widely used as fluorescent whitening agents and reactive dyes. researchgate.net

Formation of Azo-Stilbene and Other Conjugated Systems

The creation of azo-stilbene dyes and related conjugated systems from diaminostilbene precursors is a well-established process, typically involving a two-step diazotization and coupling sequence. While much of the detailed research has utilized the more soluble 4,4'-diaminostilbene-2,2'-disulphonic acid, the fundamental chemical transformations are applicable to 4,4'-diaminostilbene dihydrochloride (B599025).

The process begins with the bis-diazotization of the diamine. In this step, the aromatic amine groups are converted into highly reactive diazonium salts. This is typically achieved by treating the diaminostilbene compound with a source of nitrous acid, such as sodium nitrite, in an acidic aqueous solution, often hydrochloric acid, at low temperatures (around 0-5 °C) to ensure the stability of the resulting diazonium salt.

The second step is the azo coupling reaction . The isolated bis-diazonium salt is then reacted with a "coupling component," which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. The reaction is generally performed in an alkaline aqueous medium to facilitate the electrophilic attack of the diazonium ion on the electron-rich coupling component. The pH and temperature of the coupling reaction are critical parameters that are optimized to maximize the yield of the desired disazo dye. For instance, coupling reactions are often carried out at temperatures around 8-10°C and a pH of approximately 8. The selection of the coupling component is crucial as it determines the final color and properties of the resulting azo-stilbene dye. This method allows for the synthesis of a wide variety of symmetrical disazo dyes with an extended conjugated system, which are of interest for their coloristic properties.

Design and Synthesis of Advanced Stilbene-Linked Scaffolds (e.g., bis(acylprolinamides))

This transformation would typically employ standard peptide coupling reagents to facilitate the formation of the amide linkage, which can be challenging due to the lower nucleophilicity of aromatic amines and the steric hindrance of the secondary amine-derived proline.

Hypothetical Synthetic Approach:

| Step | Reagent/Condition | Purpose |

| 1. Activation | An N-acylproline derivative is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). | To convert the carboxylic acid into a more reactive electrophile, facilitating the attack by the amine. |

| 2. Coupling | The activated N-acylproline is reacted with 4,4'-diaminostilbene dihydrochloride in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA). | The base neutralizes the dihydrochloride salt to free the amine groups and also scavenges the acid byproduct of the reaction. The amine groups of the diaminostilbene then act as nucleophiles, attacking the activated carboxyl group. |

| 3. Stoichiometry | A molar ratio of at least two equivalents of the activated N-acylproline per equivalent of 4,4'-diaminostilbene would be required. | To ensure the acylation of both amine groups on the stilbene backbone. |

| 4. Purification | The final product would be purified using techniques like column chromatography or recrystallization. | To isolate the desired bis(acylprolinamide) scaffold from unreacted starting materials and side products. |

This general strategy highlights a plausible route for creating complex, chiral scaffolds based on the rigid stilbene core, potentially leading to new materials with interesting conformational properties or biological activities.

On-Surface Synthesis and Controlled Chemical Coupling Reactions

On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise one- and two-dimensional covalent nanostructures. This compound is a valuable building block in this field, particularly for forming imine-linked networks through condensation reactions.

Thermodynamically Controlled Polycondensation at Interfaces

A key example of on-surface synthesis involving this compound (ASB) is its polycondensation with terephthaldicarboxaldehyde (TPA) at a liquid-solid interface. nih.gov This reaction forms extended covalent networks through the creation of imine bonds. The process is governed by thermodynamic control, meaning the system evolves towards the most stable product, which allows for "error correction" and the formation of highly ordered structures.

Mechanisms of Covalent Network Formation

The fundamental mechanism for the formation of these covalent networks is the nucleophilic addition of the primary amine groups of this compound to the carbonyl groups of an aldehyde, such as terephthaldicarboxaldehyde, followed by the elimination of water to form an imine (or Schiff base).

The reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine group attacks the electrophilic carbon atom of the aldehyde's carbonyl group.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling a water molecule and forming an iminium ion.

Deprotonation: A base (which can be another amine molecule or a solvent molecule) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.

This entire process is reversible. The presence of water can drive the reaction backward (hydrolysis), breaking the imine bond and reforming the amine and aldehyde. In the context of on-surface synthesis, the removal of water from the system can shift the equilibrium towards the formation of the covalent network.

Strategies for Reaction Selectivity and Yield Control

Controlling the selectivity and yield in on-surface synthesis is paramount for creating well-defined nanostructures. Several strategies can be employed:

pH Control: The rate of imine formation is highly pH-dependent. The reaction requires acid catalysis for the dehydration step, but too much acid will protonate the amine nucleophile, rendering it unreactive. Therefore, careful control of the pH is necessary to find an optimal window for the reaction to proceed efficiently. nih.gov

Reactant Concentration: The concentration of the molecular building blocks in the solution or on the surface influences the equilibrium of the polycondensation reaction. Higher concentrations can favor the formation of larger, more extended networks.

Temperature: Temperature affects both the thermodynamics and kinetics of the reaction. It can be used to overcome activation barriers and to influence the reversibility of the bond formation, thereby affecting the degree of order in the final structure.

Substrate Choice: The nature of the solid surface can influence the adsorption, diffusion, and reaction of the molecules. The interaction between the reactants and the substrate can affect their orientation and reactivity, thereby steering the reaction towards a specific outcome.

By carefully tuning these parameters, it is possible to control the formation of covalent networks from this compound, paving the way for the rational design of functional surfaces with tailored electronic and chemical properties.

Polymer Chemistry and Advanced Materials Science Applications

Development of High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and mechanical strength. The integration of specific monomers like 4,4'-diaminostilbene (B1237157) allows for the precise tuning of these properties to meet the demands of advanced applications in aerospace, electronics, and materials science.

4,4'-Diaminostilbene (DAS), derived from its dihydrochloride (B599025) salt, functions as an aromatic diamine monomer in the synthesis of polyimides. The process typically follows a two-step polycondensation reaction. First, the diamine is reacted with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide rings in the polymer backbone. researchgate.netspecialchem.com The stilbene (B7821643) moiety within the DAS monomer imparts unique photo-responsive characteristics to the resulting polyimide. researchgate.net

Recent research has focused on producing 4,4'-diaminostilbene from microbial sources, paving the way for high-performance bio-based polyimides. researchgate.net The structure of the polymer backbone, dictated by the combination of the rigid DAS monomer and various dianhydrides, directly influences the material's final properties.

The rigid and planar structure of the stilbene unit contributes significantly to the polymer's thermal stability and mechanical strength. When condensed with different commercially available dianhydrides, a series of polyimides can be produced with tailored characteristics. For instance, polyimides derived from DAS have demonstrated ultra-high thermal resistance and mechanical strength exceeding that of some conventional petroleum-based polyimides like Kapton™. researchgate.net The relationship between the monomer structure and the final polymer properties is a key area of investigation for developing materials with optimized performance profiles. kpi.uanasa.gov

The incorporation of 4,4'-diaminostilbene into the polyimide backbone leads to materials with exceptional performance metrics. Bio-based polyimides synthesized from DAS exhibit outstanding thermal stability, with 10% weight loss temperatures (Td10) recorded at over 600 °C. researchgate.net These polymers also show high glass transition temperatures (Tg) above 250 °C, indicating their suitability for high-temperature applications. researchgate.net

Mechanically, these materials are robust, with tensile strengths measured at over 132 MPa, which is superior to many established high-performance polymers. researchgate.net The stilbene unit also confers photo-functional behavior, allowing for photochemical reactions that can alter the material's properties upon exposure to light, a feature valuable for photosensitive and photolithography applications. researchgate.net

| Property | Value | Reference |

|---|---|---|

| 10% Weight Loss Temperature (Td10) | > 600 °C | researchgate.net |

| Glass Transition Temperature (Tg) | > 250 °C | researchgate.net |

| Tensile Strength | > 132 MPa | researchgate.net |

| Poly(amic acid) Viscosity | up to 6.62 dL/g | researchgate.net |

Polymeric Membrane Engineering

In membrane technology, the chemical structure of the polymer is paramount in determining its separation performance, stability, and durability. Polyimides derived from stilbene-containing monomers are being engineered for advanced filtration and separation processes, particularly for fuel cell and gas separation applications.

Sulfonated polyimide (SPI) membranes are developed for applications requiring ion transport, such as proton exchange membranes (PEMs) in fuel cells. niscpr.res.inmdpi.com The fabrication involves the use of sulfonated monomers to introduce sulfonic acid (-SO₃H) groups into the polymer structure. Stilbene-containing SPI membranes have been synthesized using monomers like 4,4'-diaminostilbene-2,2'-disulfonic acid. google.comresearchgate.net

These sulfonated diamines are polymerized with dianhydrides, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, to create the final membrane. researchgate.netresearchgate.net The resulting membranes exhibit properties essential for fuel cell applications, including significant water uptake, high ion exchange capacity (IEC), and good proton conductivity. researchgate.netresearchgate.net The properties can be tuned by adjusting the monomer composition to control the degree of sulfonation.

| Property | Value Range | Reference |

|---|---|---|

| Water Uptake | 18.93–29.78% | researchgate.netresearchgate.net |

| Proton Conductivity (at 30 °C) | 0.016–0.046 S/cm | researchgate.netresearchgate.net |

| Ion Exchange Capacity (IEC) | 1.450–1.485 meq/g | researchgate.netresearchgate.net |

| Hydrolytic Stability (at 80 °C) | 40–44 hours | researchgate.net |

The stilbene unit in the polyimide backbone offers a strategic advantage for enhancing membrane stability through photocrosslinking. The carbon-carbon double bond in the stilbene moiety is photosensitive and can undergo dimerization or other photochemical reactions upon exposure to UV radiation. researchgate.netresearchgate.net This process creates covalent bonds between adjacent polymer chains, forming a crosslinked network structure.

This crosslinking significantly improves the membrane's dimensional, thermal, and chemical stability. nih.govresearchgate.net It reduces swelling in solvents and enhances resistance to plasticization, which are critical challenges in gas separation and fuel cell applications. nih.gov By transforming a linear polymer into a three-dimensional network, photocrosslinking provides a powerful method to lock in the desired membrane morphology and improve its long-term operational durability. researchgate.net

Proton Conductivity and Ion Exchange Capacity Studies

Polymers derived from sulfonated stilbene-based diamines are actively investigated for their potential as proton exchange membranes (PEMs) in fuel cells. The sulfonic acid groups (-SO₃H) incorporated into the polymer structure provide pathways for proton transport. The efficiency of these membranes is characterized by their proton conductivity (σ) and ion exchange capacity (IEC).

Research into novel sulfonated polyamides synthesized using 4,4′-diamino-2,2′-stilbenedisulfonic acid has shown a direct correlation between the degree of sulfonation and proton conductivity. As the concentration of sulfonic acid groups increases, the proton conductivity values rise. For instance, in a series of polyamides derived from muconic acid and stilbene-based diamines (MUFASA series), the proton conductivity increased from 0.367 mS·cm⁻¹ to 9.895 mS·cm⁻¹ as the degree of sulfonation was raised. mdpi.com Similarly, the ion exchange capacity (IEC), a measure of the number of milliequivalents of ions per gram of dry polymer, is a critical factor influencing the membrane's performance. Higher IEC values generally lead to increased water uptake and, consequently, higher proton conductivity. researchgate.netmdpi.com

The performance of these membranes is also highly dependent on environmental conditions such as relative humidity (RH) and temperature. For many sulfonated polyimides, proton conductivity increases significantly with rising relative humidity and temperature. mrs-j.org For example, certain sulfonated polyimides exhibit high proton conductivity values, exceeding 10⁻² S/cm, in liquid water or at high humidity levels. researchgate.net

| Polymer | Degree of Sulfonation (%) | Proton Conductivity (σp) (mS·cm⁻¹) |

|---|---|---|

| MUFASA14 | 22.8 | 0.367 |

| MUFASA24 | 46.1 | 1.608 |

| MUFASA34 | 70.6 | 9.895 |

Crosslinking Agents and Polymer Modification

The photoreactive nature of the stilbene core makes its derivatives valuable for modifying polymer properties through crosslinking, a process that enhances mechanical stability and solvent resistance.

Stilbene derivatives serve as effective photo-crosslinking agents in various polymer systems. The fundamental mechanism involves the [2π + 2π] cycloaddition reaction of the carbon-carbon double bond in the stilbene unit upon exposure to ultraviolet (UV) light. researchgate.net When incorporated into polymer side chains, such as in polymethacrylates, irradiation of a polymer film induces intermolecular cycloadditions between stilbene units on adjacent polymer chains. researchgate.netznaturforsch.com This process creates covalent bonds between the chains, forming a network structure. tutorchase.com

The resulting cross-linked material becomes completely insoluble in organic solvents, a property that is the basis for its use in negative photoresists and imaging technologies. researchgate.netznaturforsch.com The efficiency of this photo-crosslinking can be influenced by the structure of the polymer and the specific stilbene derivative used. Copolymers containing stilbene chromophores are often preferred over homopolymers because they offer better solubility and processability before crosslinking. znaturforsch.com

The functionalization of polymer surfaces with polyelectrolyte (PEL) brushes is a versatile method for tailoring surface properties like wettability and biocompatibility. ethz.ch This technique involves grafting long polymer chains, densely packed, onto a substrate. While direct studies detailing the use of 4,4'-diaminostilbene dihydrochloride for this specific application are not prevalent, the principles of surface modification allow for its potential integration.

The amino groups of 4,4'-diaminostilbene could be used to anchor initiating species for "grafting-from" polymerization methods. For instance, after immobilizing the stilbene derivative on a polymer surface, these amino groups could be chemically modified to attach an initiator for techniques like atom transfer radical polymerization (ATRP). Subsequent polymerization would cultivate a dense layer of PEL brushes. The inherent photoreactivity of the stilbene moiety could then be used to further crosslink the brush layer or covalently bond it more robustly to the substrate upon UV irradiation, enhancing the stability of the surface modification. researchgate.netresearchgate.net

Novel Polymer Architectures

The rigid and linear structure of the stilbene unit makes it an attractive building block for creating novel polymer architectures with unique properties, such as liquid crystallinity and responsiveness to external stimuli.

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The incorporation of a stilbene unit into the PBO backbone can induce liquid crystalline (LC) behavior. The rigid, rod-like nature of the stilbene mesogen promotes the self-assembly of polymer chains into ordered, anisotropic phases.

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, allowing for dynamic and reversible polymer chains. "Stiff-stilbene" derivatives, which are structurally related to 4,4'-diaminostilbene, have been employed to create photoresponsive supramolecular polymers. nih.gov

Spectroscopic and Advanced Characterization Methodologies for Stilbene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in both solution and the solid state. mdpi.com It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution 1D and 2D NMR for Structural Assignment

High-resolution 1D (¹H and ¹³C) and 2D NMR spectroscopy are indispensable for the unambiguous structural assignment of 4,4'-Diaminostilbene (B1237157) dihydrochloride (B599025).

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. For 4,4'-Diaminostilbene dihydrochloride, distinct signals are expected for the aromatic protons and the vinylic protons of the ethenyl bridge. The aromatic protons on the two phenyl rings typically appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts and coupling constants of the vinylic protons are characteristic of the trans configuration, which is generally more stable. The protons of the amino groups (or ammonium (B1175870) groups in the dihydrochloride salt) will also produce a signal, the position of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov For the symmetric trans-4,4'-Diaminostilbene dihydrochloride, one would expect a reduced number of signals due to molecular symmetry. Signals can be assigned to the vinylic carbons and the distinct carbons of the aromatic rings (ipso, ortho, meta, and para to the ethenyl group). nih.govrsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other, helping to trace the spin systems within the aromatic rings. HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C spectra. nih.gov These 2D methods are crucial for resolving ambiguities that may arise from overlapping signals in the 1D spectra. nih.gov

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | ||

| Aromatic (C₆H₄) | 7.0 - 8.0 | Complex multiplet patterns. |

| Vinylic (CH=CH) | 6.8 - 7.5 | Characteristic coupling constants for trans isomer. |

| Amine (NH₂) | Variable | Position and broadening depend on solvent, pH, and exchange rate. As NH₃⁺ in the dihydrochloride salt, shifts can be further downfield. |

| ¹³C NMR | ||

| Aromatic (C₆H₄) | 115 - 150 | Specific shifts depend on the substituent effects. rsc.org |

| Vinylic (CH=CH) | 125 - 135 | Provides information on the electronic environment of the double bond. |

Solid-State NMR for Polymer Structure and Dynamics

When this compound is used as a monomer to create polymers, solid-state NMR (ssNMR) becomes a critical tool for characterization. scirp.org Unlike solution NMR, ssNMR provides detailed information about the structure, morphology, and dynamics of polymers in their solid, functional state. mdpi.comiaea.org

Solid-state NMR can differentiate between crystalline and amorphous regions within a polymer. solidstatenmr.org.uk Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of less abundant nuclei like ¹³C and provide information on molecular structure and packing. By analyzing NMR spectral features and relaxation times, researchers can gain insights into:

Polymer Chain Conformation: Determining the local arrangement of the polymer chains. iaea.org

Morphology: Distinguishing between different phases or domains (e.g., crystalline vs. amorphous). solidstatenmr.org.uk

Molecular Dynamics: Probing motions over a wide range of timescales, from fast side-group rotations to slow, large-amplitude movements of the polymer backbone. solidstatenmr.org.uk This is often studied by analyzing lineshapes and measuring spin-lattice relaxation times (T₁). solidstatenmr.org.uk

Chemical Shift Analysis in Molecular Aggregation Processes

Stilbene (B7821643) derivatives can form molecular aggregates or complexes in solution, a process that can be monitored by NMR. psu.eduresearchgate.net Molecular aggregation alters the local electronic environment of the nuclei, which in turn causes changes in their chemical shifts. nih.gov

As molecules of this compound aggregate, intermolecular interactions (such as π-π stacking between the aromatic rings) create new shielding or deshielding effects. These effects lead to concentration-dependent changes in the NMR spectrum. By systematically varying the concentration of the compound and observing the resulting shifts in the ¹H or ¹³C spectra, one can study the thermodynamics and kinetics of the aggregation process. psu.edu The magnitude and direction of the chemical shift changes can provide clues about the geometry of the aggregate. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. nih.govpsu.edu The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The resulting spectrum displays a unique pattern of absorption bands characteristic of the molecule's structure. For this compound, characteristic peaks are expected for the amine groups, the aromatic rings, and the central carbon-carbon double bond. scirp.orgresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy is complementary to FTIR and provides valuable information about molecular vibrations and conformation. researchgate.net It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular features. For this compound, Raman spectroscopy is excellent for probing the C=C stretch of the ethenyl bridge and the vibrations of the benzene (B151609) rings. s-a-s.org The technique can be used to confirm the trans conformation of the stilbene core, as the vibrational modes are often distinct from the cis isomer. acs.org Because the Raman signal of water is weak, the technique is well-suited for studying samples in aqueous solutions. researchgate.net

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amine/Ammonium) | 3200 - 3500 | Weak/Variable | Broad bands in FTIR, characteristic of primary amines or ammonium salts. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Sharp bands. |

| C=C Stretch (Vinylic) | ~1600 - 1650 | ~1600 - 1650 | Often stronger in the Raman spectrum due to the bond's symmetry. acs.orgresearchgate.net |

| Aromatic C=C Stretch | ~1450 - 1600 | ~1450 - 1600 | A series of bands characteristic of the benzene ring. s-a-s.org |

| N-H Bend (Amine/Ammonium) | ~1550 - 1650 | Weak/Variable | Can overlap with C=C stretching bands. researchgate.net |

| C-N Stretch | 1250 - 1350 | Variable | Aromatic amine stretch. |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Weak | Strong bands in FTIR, indicative of para-substitution. |

| Ring Breathing Mode | Weak | ~1000 | Often a strong, sharp peak in the Raman spectrum of benzene derivatives. s-a-s.org |

Electronic Spectroscopy

Electronic spectroscopy provides significant insights into the electronic transitions within the this compound molecule. The extended π-conjugated system of the stilbene backbone, coupled with the amino functional groups, dictates its characteristic interactions with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

The UV-Vis absorption spectrum of stilbene derivatives is characterized by an intense absorption band due to the π → π* electronic transition of the conjugated system. researchgate.net For 4,4'-Diaminostilbene (DAS) and its protonated forms, such as the dihydrochloride salt, the absorption and emission spectra are influenced by solvent polarity and proton concentration. bgu.ac.il In its diprotonated state, which corresponds to the dihydrochloride salt, the compound exhibits distinct spectral properties. bgu.ac.il

The neutral form, trans-4,4'-Diaminostilbene, typically shows a strong absorption peak around 358 nm. researchgate.net Derivatives of 4,4'-diamino-stilbene-2,2'-disulfonic acid, a related structure, show maximum excitation wavelengths in the range of 356 nm to 378 nm and maximum emission wavelengths between 427 nm and 434 nm. ncsu.edu The presence of the dihydrochloride salt affects the electronic distribution, leading to shifts in these absorption and emission maxima. The solvent environment also plays a critical role in the positions of these spectral bands. bgu.ac.il

| Compound Derivative | Max Excitation Wavelength (λex, nm) | Max Emission Wavelength (λem, nm) | Reference |

|---|---|---|---|

| FWA (based on DSD acid) | 356 | 434 | ncsu.edu |

| Polymer 5a | 365 | 427 | ncsu.edu |

| Polymer 5b | 366 | 429 | ncsu.edu |

| Polymer 5c | 357 | 431 | ncsu.edu |

| Polymer 5d | 378 | 430 | ncsu.edu |

| Polymer 5e | 371 | 432 | ncsu.edu |

| Polymer 5f | 371 | 431 | ncsu.edu |

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. atto-tec.comfrontiersin.org 4,4'-Diaminostilbene and its protonated species are known to be fluorescent. bgu.ac.il The quantum yield is highly dependent on the molecular structure and the surrounding environment, including solvent polarity and temperature. bgu.ac.ilatto-tec.com

Investigations into related push-pull stilbene derivatives show that structural modifications and solvent interactions significantly alter fluorescence properties. nih.gov For 4,4'-Diaminostilbene, solvent polarity has a strong influence on its spectroscopic properties, including the quantum yield. bgu.ac.il While specific quantum yield values for the dihydrochloride salt are not always readily available in literature, studies on similar fluorescent compounds demonstrate that these values can range widely, from less than 0.1 to over 0.7, depending on the specific derivative and conditions. rsc.orgdigitellinc.com The determination of quantum yield is typically performed relative to a known standard, such as quinine (B1679958) sulfate (B86663) or rhodamine 6G. nist.govnih.gov

Studies of Photoinduced Isomerization Phenomena

Stilbenes are well-known for undergoing trans-cis (or E-Z) photoisomerization upon exposure to UV light. researchgate.netnih.govacs.org The thermodynamically more stable trans-isomer can be converted to the cis-isomer by irradiation. nih.gov This process involves the excitation of the molecule to an excited state, followed by rotation around the central carbon-carbon double bond and subsequent relaxation to the ground state of the other isomer. researchgate.net

This photoisomerization is a general characteristic of the stilbene framework. acs.org Studies on various stilbene derivatives show that exposure to UV light, often around 366 nm, initiates the isomerization from the trans to the cis form. nih.gov The rate of this conversion and the composition of the resulting photostationary state depend on factors such as the substitution pattern on the aromatic rings and the solvent used. bgu.ac.il The isomerization process can be monitored by observing the changes in the UV-Vis absorption spectrum over time. nih.gov

Mass Spectrometry and Elemental Analysis

These analytical techniques are fundamental for the verification of the chemical identity and purity of this compound.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. rsc.org For this compound (C₁₄H₁₆Cl₂N₂), the exact mass can be calculated based on the masses of its most abundant isotopes.

The calculated monoisotopic mass of the neutral 4,4'-Diaminostilbene (C₁₄H₁₄N₂) is 210.1157 Da. nih.gov For the dihydrochloride salt, the molecular formula is C₁₄H₁₆Cl₂N₂, and its computed exact mass is 282.0691 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured m/z value that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular mass and, by extension, the elemental formula. rsc.orgnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₆Cl₂N₂ | nih.govscbt.com |

| Molecular Weight | 283.20 g/mol | nih.govsigmaaldrich.com |

| Computed Exact Mass | 282.0690539 Da | nih.gov |

| Computed Monoisotopic Mass | 282.0690539 Da | nih.gov |

Elemental Composition Analysis for Compound Purity and Stoichiometry

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within a sample. This technique is essential for verifying the purity and stoichiometry of the synthesized this compound. The theoretical percentages are calculated from the molecular formula (C₁₄H₁₆Cl₂N₂) and the atomic weights of the constituent elements.

Experimental values obtained from elemental analysis of a pure sample should align closely with these theoretical percentages. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect stoichiometric ratio of the base to hydrochloric acid. Commercial suppliers often provide purity specifications, such as 95% or >98.0%, which are verified by techniques including elemental analysis. sigmaaldrich.comfishersci.ca

X-ray Diffraction (XRD) and Scattering

X-ray-based methods are fundamental in elucidating the atomic and molecular arrangement in materials. Powder X-ray Diffraction and Wide-Angle X-ray Scattering are particularly crucial for characterizing the crystalline nature of small molecules and polymers.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. mineralanalytik.de When a powdered sample, such as this compound, is exposed to an X-ray beam, the X-rays are diffracted by the crystalline lattice planes within the sample. mineralanalytik.dewikipedia.org The resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. mineralanalytik.debnl.gov

The primary application of PXRD is the identification of crystalline phases by comparing the experimental diffraction pattern to reference patterns in databases like the International Centre for Diffraction Data (ICDD). mineralanalytik.de For a synthesized compound like this compound, which is commercially available as a powder, PXRD is essential for confirming its identity, assessing its phase purity, and determining key structural parameters such as unit cell dimensions. mineralanalytik.desigmaaldrich.comnih.gov The analysis can reveal the presence of different polymorphs (different crystal structures of the same compound) or impurities, which is critical for quality control. bnl.gov

Table 1: Data Derived from Powder X-ray Diffraction (PXRD) Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Diffraction Peaks (2θ) | The angles at which constructive interference of X-rays occurs, governed by Bragg's Law. | Unique to the compound's crystal lattice; used for phase identification. |

| Peak Intensities | The height or area of the diffraction peaks, related to the arrangement of atoms in the crystal structure. | Helps in matching the experimental pattern with reference data and in quantitative phase analysis. |

| d-spacing | The interplanar spacing between the lattice planes of the crystal. | Calculated from peak positions; fundamental for identifying the crystalline phase. |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. | Can be determined from indexed powder patterns, providing detailed structural information. |

| Crystallite Size | The average size of the coherently scattering crystalline domains. | Estimated from the broadening of diffraction peaks, influencing the material's physical properties. |

| Phase Purity | The absence of diffraction peaks from other crystalline substances. | Confirms that the sample is a single phase without crystalline impurities. |

Wide-Angle X-ray Scattering (WAXS), which is fundamentally analogous to powder diffraction, is a key technique for investigating the structure of semi-crystalline materials, particularly polymers. wikipedia.orgdiamond.ac.ukmeasurlabs.com While PXRD is typically used for highly crystalline small molecules, WAXS is applied to materials with partial ordering, providing information on sub-nanometer scale structures like interatomic spacings. wikipedia.orgmeasurlabs.comnih.gov

In the context of stilbene chemistry, this compound can serve as a monomer or a functional unit within a polymer backbone. The incorporation of the rigid, planar stilbene moiety significantly influences the polymer's ability to pack into ordered crystalline structures. researchgate.netnih.gov WAXS is used to quantify the degree of crystallinity in such polymers, which is the fraction of the material that is in an ordered, crystalline state. wikipedia.orgwikipedia.org The WAXS pattern of a semi-crystalline polymer consists of sharp Bragg peaks superimposed on a broad amorphous halo. By analyzing the relative areas of these components, the degree of crystallinity can be calculated, which in turn correlates with the material's mechanical, thermal, and optical properties. wikipedia.orgyoutube.comarxiv.org

Table 2: Application of Wide-Angle X-ray Scattering (WAXS) to Stilbene-Containing Polymers

| Parameter | Information Obtained | Significance |

|---|---|---|

| Degree of Crystallinity | Quantifies the weight or volume fraction of crystalline regions in the polymer. wikipedia.org | Higher crystallinity, often influenced by rigid stilbene units, typically leads to increased stiffness, strength, and thermal stability. youtube.com |

| Crystalline Structure | Provides information on the unit cell and packing arrangement of polymer chains in the crystalline lamellae. | Determines the specific crystalline phase (polymorph) present. |

| Crystallite Size | Measures the average size of the crystalline domains. | Affects mechanical properties and optical clarity. wikipedia.org |

| Phase Composition | Identifies different crystalline phases in polymer blends or composites. measurlabs.com | Crucial for understanding structure-property relationships in multi-component systems. |

| Crystallite Orientation | Determines the preferred alignment of crystallites, for instance, after mechanical stretching. | Important for anisotropic materials where properties vary with direction. |

Surface-Sensitive Spectroscopies and Microscopy

Understanding the surface properties of materials is critical, especially in applications involving thin films, interfaces, and catalysis. Surface-sensitive techniques provide information about the elemental composition, electronic structure, and physical topography of the outermost atomic layers of a sample.

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful synchrotron-based technique for probing the unoccupied electronic structure of materials. stanford.edudiamond.ac.ukrsc.org The method is element-specific, meaning it can selectively investigate the local electronic environment of a particular atom (e.g., carbon, nitrogen, oxygen) within a molecule. stanford.edumit.edu NEXAFS involves exciting a core-level electron to an empty or partially filled molecular orbital by tuning the energy of the incident soft X-rays. mit.edunih.gov The resulting absorption spectrum is characterized by sharp resonance peaks corresponding to these electronic transitions, providing a detailed map of the unoccupied states. diamond.ac.uk

For an organic compound like this compound, NEXAFS can provide unique insights into its molecular orbitals. researchgate.net By scanning the energy around the carbon and nitrogen K-absorption edges, one can probe the π* (pi-star) and σ* (sigma-star) unoccupied orbitals. The energies and intensities of the NEXAFS features are highly sensitive to the local bonding environment, hybridization state (e.g., sp² vs. sp³), and the presence of functional groups. stanford.edumit.edu This allows for a detailed characterization of the π-conjugated system of the stilbene core and the electronic influence of the amino functional groups.

Table 3: Probing this compound with NEXAFS

| Feature | Principle | Information Gained |

|---|---|---|

| Element Specificity | Core-level absorption edges occur at distinct energies for each element (e.g., C K-edge ~285 eV, N K-edge ~400 eV). stanford.edu | Allows for separate analysis of the carbon backbone and nitrogen functional groups. |

| π Resonances* | Transitions from the 1s core level to unoccupied π* molecular orbitals. | Reveals the structure of the delocalized π-electron system in the stilbene aromatic rings and ethylenic bridge. |

| σ Resonances* | Transitions from the 1s core level to unoccupied σ* molecular orbitals. | Provides information about the C-C, C=C, and C-N single and double bonds. |

| Polarization Dependence | The absorption intensity depends on the orientation of the molecule relative to the polarized X-ray beam. | Can be used to determine the orientation of molecules in ordered thin films. rsc.org |

| Chemical Sensitivity | The exact energy of absorption peaks is sensitive to the local chemical environment. | Can distinguish between different functional groups and their electronic states. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography at the nanoscale. oxinst.comnih.gov An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. afmworkshop.com The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. oxinst.com AFM can be operated in various modes, including contact mode and intermittent-contact (tapping) mode, the latter being particularly suitable for soft samples like polymers to avoid surface damage. oxinst.comafmworkshop.com

In the study of stilbene-based materials, AFM is invaluable for characterizing the surface morphology of thin films. For instance, when polymers containing stilbene units are cast into films, AFM can visualize their nanoscale structure, including surface roughness, grain size, and phase separation in polymer blends. covalentmetrology.commdpi.comresearchgate.net This is crucial as the surface structure can impact the performance of organic electronic devices.

Furthermore, AFM can be used to monitor reactions occurring at a surface. For example, the polymerization of monomers like this compound initiated from a substrate could be tracked in situ. By imaging the same area of the surface over time, one could observe the growth of polymer chains, changes in surface roughness, and the formation of domains, providing direct visual evidence of the reaction progress and mechanism. nih.govtulane.edu

| Nanoindentation | Measures mechanical properties like hardness and elasticity at the nanoscale. afmworkshop.com | Characterizing the stiffness of different domains within a composite material containing stilbene functional groups. |

Theoretical and Computational Investigations of 4,4 Diaminostilbene Dihydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. For a molecule like 4,4'-Diaminostilbene (B1237157) dihydrochloride (B599025), these calculations offer insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a dominant method for electronic structure calculations in chemistry. scirp.org It is employed to determine the optimized geometry and to predict the vibrational and electronic spectra of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy. scirp.org

For 4,4'-Diaminostilbene and its derivatives, DFT calculations are used to understand the molecule's stability and reactivity. scirp.org The theory allows for the calculation of various chemical reactivity descriptors, which are determined through analysis of Frontier Molecular Orbitals (FMOs) and molecular electrostatic potential (MEP). nih.govresearchgate.net These descriptors help in understanding how the molecule will interact with other chemical species. For instance, DFT calculations can reveal that specific carbon atoms are primary electrophilic sites, explaining potential reaction pathways. scirp.org The stability and reactivity features of compounds can be evaluated using global chemical reactivity descriptors calculated from the FMOs energy gap. nih.gov

DFT is also instrumental in analyzing vibrational spectra. For similar molecules, DFT calculations using the B3LYP functional have been employed to obtain vibrational spectra in harmonic approximation, which can then be compared to experimental FT-IR and Raman spectra. researchgate.netscispace.com This allows for the assignment of spectral lines to specific atomic motions within the molecule. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons. scirp.org |

| Global Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ²/ (2η) | Measures the electrophilic power of a molecule. |

This table represents conceptual DFT-derived parameters used to predict molecular reactivity.

Molecular Orbital Analysis and Spectroscopic Property Prediction

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scispace.com The energy difference between them, the HOMO-LUMO gap, is a key parameter for determining molecular reactivity and is essential for understanding electronic transitions. scispace.com

For stilbene (B7821643) derivatives, analyzing the HOMO and LUMO provides insights into potential intramolecular charge transfer (ICT) characteristics. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited states and simulate electronic absorption spectra, such as UV-Vis spectra. spectroscopyonline.commdpi.com By calculating the transition energies, TD-DFT can predict the maximum absorption wavelength (λmax) of a molecule. researchgate.net These theoretical spectra can be compared with experimental results to validate the computational methodology. mdpi.comchemrxiv.org For various organic molecules, TD-DFT calculations have been shown to predict UV-Vis absorption profiles that correspond satisfactorily with experimental data. mdpi.com The choice of functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the predicted spectra for different types of molecules. chemrxiv.org

Table 2: Simulated Spectroscopic Data for a Generic Donor-Acceptor Stilbene Derivative

| Computational Method | Parameter | Predicted Value | Significance |

|---|---|---|---|

| DFT/B3LYP | EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital. |

| DFT/B3LYP | ELUMO | -2.5 eV | Energy of the lowest unoccupied molecular orbital. |

| DFT/B3LYP | Energy Gap (ΔE) | 3.0 eV | Correlates with molecular stability and the energy of the first electronic transition. nih.gov |

| TD-DFT/CAM-B3LYP | λmax | 450 nm | Predicted maximum absorption wavelength in the UV-Vis spectrum. chemrxiv.org |

| TD-DFT/CAM-B3LYP | Oscillator Strength (f) | 1.2 | Theoretical intensity of the electronic transition. |

This table provides illustrative data for a hypothetical stilbene derivative based on typical computational results found in the literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes, molecular motion, and intermolecular interactions.

Conformational Flexibility and Isomerization Dynamics

MD simulations are a powerful tool for analyzing the conformational landscape of flexible molecules like 4,4'-Diaminostilbene dihydrochloride. By simulating the molecule's movement over time, researchers can identify stable conformations, understand the energy barriers between them, and study dynamic processes like cis-trans isomerization. researchgate.net The stilbene core is known for its photoisomerization, and MD can elucidate the structural changes, such as the twisting of the central double bond, that occur during this process. researchgate.net

In the context of polymers derived from diaminostilbene, steric hindrance can obstruct the rotational motion of the polymer chain segments at high temperatures, which affects material properties like the glass transition temperature (Tg). researchgate.net MD simulations can model these hindered motions and provide a molecular-level understanding of such macroscopic properties. The analysis of dihedral angles and backbone fluctuations over the course of a simulation reveals the molecule's flexibility and preferred geometries in different environments. mdpi.com

Host-Guest Interactions and Supramolecular Assembly Mechanisms

The amino groups on the this compound molecule make it an excellent building block for supramolecular chemistry, capable of forming non-covalent interactions such as hydrogen bonds. MD simulations are invaluable for studying the mechanisms of self-assembly and the dynamics of host-guest complexes. rsc.orgnih.gov

These simulations can model how individual molecules recognize each other and aggregate to form larger, ordered structures. researchgate.netmdpi.com For example, simulations can reveal how hydrogen bonding, π-π stacking, and electrostatic interactions drive the formation of supramolecular assemblies. researchgate.net

In host-guest systems, MD can be used to study the binding of a guest molecule within a host cavity, providing insights into binding affinity, the stability of the complex, and the dynamics of guest exchange. rsc.orgnih.gov Such studies are crucial for designing functional supramolecular systems, like molecular capsules for drug delivery or nanoscale reaction vessels. The formation of host-guest complexes can dramatically alter the properties of the guest molecule, such as enhancing its solubility or protecting it from degradation, which can be effectively modeled through MD simulations. nih.gov

Polymer Informatics and Cheminformatics Approaches

Polymer informatics and cheminformatics are emerging fields that apply data science and computational tools to discover and design new materials and molecules with desired properties.

For polymers derived from 4,4'-Diaminostilbene, such as high-performance polyimides and polyamides, polymer informatics can be used to establish structure-property relationships. researchgate.netresearchgate.net By creating databases of polymer structures and their measured properties (e.g., thermal stability, tensile strength, glass transition temperature), machine learning models can be trained to predict the properties of novel, unsynthesized polymers. This approach can accelerate the discovery of new materials by computationally screening large libraries of potential candidates. For instance, polyimides derived from 4,4'-diaminostilbene have shown ultrahigh thermal resistance, and informatics approaches could help optimize these properties by suggesting modifications to the polymer backbone. researchgate.net

Cheminformatics focuses on the analysis of small molecules. For stilbene derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties, cheminformatics tools can be used to explore structure-activity relationships (SAR). nih.govrsc.org By analyzing how different substituents on the stilbene core affect a particular biological activity, predictive models can be built. rsc.org These models can then be used to design new derivatives with enhanced potency or other desirable characteristics. While extensive computational studies in this specific area for this compound are not widely reported, the principles of cheminformatics offer a clear path for future research in designing functional derivatives.

Computational Prediction of Polymer Properties

Polymers derived from this compound, such as polyamides formed through reactions with dicarboxylic acids, are expected to possess unique thermal, mechanical, and optical properties due to the rigid and photoactive stilbene core. Computational methods can predict these properties before synthesis, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR) models are a prominent approach for predicting polymer characteristics. nih.govnih.gov These models establish a mathematical correlation between the chemical structure of a monomer or repeating unit and the macroscopic properties of the resulting polymer. For polyamides, descriptors can be calculated from the molecular structures of the diamine and diacid monomers at a level of theory like B3LYP/6-31G(d). nih.gov These descriptors can include quantum chemical parameters, topological indices, and constitutional descriptors.

Two common methods for generating QSPR models are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), such as the error back-propagation artificial neural network (BPANN). nih.gov MLR provides a straightforward linear equation, while BPANN can capture more complex, non-linear relationships. For instance, studies on various polyamides have demonstrated the predictive power of these models for properties like glass transition temperature (Tg), density (ρ), and refractive index (n). nih.gov While both methods can yield strong predictive models, BPANN often provides more accurate results due to its non-linear nature. nih.gov

Below is a comparative table illustrating the typical performance of MLR and BPANN models in predicting polyamide properties, based on data from existing literature on various polyamide systems.

| Property | Model | R (training) | SD (training) | R (test) | SD (test) |

| Glass Transition Temp. (Tg) | MLR | 0.9074 | 22.4687 | 0.8898 | 23.2417 |

| BPANN | 0.9273 | 14.8988 | 0.8989 | 16.4396 | |

| Density (ρ) | MLR | 0.9474 | 0.0422 | 0.8928 | 0.0422 |

| BPANN | 0.9523 | 0.0466 | 0.9014 | 0.0512 | |

| Refractive Index (n) | MLR | 0.9298 | 0.0204 | 0.9095 | 0.0274 |

| BPANN | 0.9401 | 0.0131 | 0.9445 | 0.0179 |

Data adapted from studies on various polyamide systems. nih.gov R represents the correlation coefficient and SD represents the standard deviation.

Machine learning models, such as random forests, have also been employed to predict polyamide properties with high fidelity, using fingerprints like extended connectivity fingerprints (ECFP) as descriptors. nih.gov These models can identify key structural features that influence polymer properties. For example, the fraction of rotatable bonds is often found to be a dominant factor affecting the glass transition temperature of polyamides. nih.gov

Data-Driven Material Design and Discovery

The vast chemical space of potential polymers necessitates efficient strategies for identifying candidates with desired properties. Data-driven approaches, including machine learning and artificial intelligence, are transforming materials discovery from a trial-and-error process to a more directed and predictive science. nih.govrsc.orgnih.gov These methods leverage existing data to build models that can screen large virtual libraries of compounds or even generate novel structures with targeted attributes. rsc.org

For polymers based on this compound, a data-driven workflow would involve several key steps:

Data Curation: Assembling a database of known polymers with their experimentally determined properties. For aromatic polyamides, this would include data on thermal stability, mechanical strength, and optical characteristics.

Polymer Representation: Converting the chemical structures of polymers into machine-readable formats. This can be done using various fingerprinting techniques or graph-based representations. nih.gov

Model Training: Using machine learning algorithms to learn the relationship between the polymer representations and their properties. This creates a predictive model that can estimate the properties of new, unsynthesized polymers.

Inverse Design: Employing the trained model in an inverse design framework. rsc.org Instead of predicting the properties of a given polymer, inverse design starts with the desired properties and works backward to identify the chemical structures that are most likely to exhibit them. This can be achieved through techniques like high-throughput virtual screening, global optimization, or generative models. rsc.org

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are particularly powerful for exploring the chemical space and proposing novel polymer structures. nih.gov In the context of designing polymers from 4,4'-diaminostilbene, these models could be used to suggest various diacid co-monomers that would result in polyamides with specific glass transition temperatures or photoluminescent properties.

The effectiveness of these data-driven strategies is contingent on the availability of high-quality, curated data. The development of open-source polymer databases is a crucial step in advancing the field of data-driven polymer design. nih.gov

Reaction Mechanism Modeling